molecular formula C20H24FN3O4S B2777647 2-(6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 946212-59-5

2-(6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2777647
CAS RN: 946212-59-5
M. Wt: 421.49
InChI Key: YRSOACOPWHPNNW-UHFFFAOYSA-N
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Description

2-(6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development

A study developed N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide ([(18)F]-FMDAA1106) as a potent radioligand for peripheral benzodiazepine receptors (PBR). This compound was synthesized and evaluated for its binding sites in rat brains, demonstrating high radioactivity in areas with the highest PBR density (Zhang et al., 2003).

Benzodiazepine Receptor Binding

Another research investigated the binding characteristics of a similar compound, [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([3H]DAA1106), as a ligand for peripheral benzodiazepine receptors. It was found to bind in a saturable manner to mitochondrial fractions of the rat brain, not affected by neurotransmitter-related compounds, indicating its specificity (Chaki et al., 1999).

In Vivo Vascular Inflammation Imaging

FEDAA1106, a derivative of this compound, was used in a study to monitor inflammatory content in atherosclerotic plaques. This compound, a selective ligand for TSPO-18kDa, showed potential in PET imaging of vascular inflammation more specifically than other markers (Cuhlmann et al., 2014).

Deuterium-Substituted Analogue for PBR

A study designed a deuterium-substituted analogue, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, as a radioligand for PBR. This was done to reduce the in vivo metabolic rate of the non-deuterated version, showing a slower metabolic rate in the brain of mice and suggesting potential differences in metabolism between rodents and primates (Zhang et al., 2005).

Synthesis for Analgesic Activities

Another study synthesized alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which showed outstanding activity in the maximal electroshock-induced seizure test in mice. This demonstrated the potential of these compounds, including derivatives similar to the requested compound, in developing novel anticonvulsants (Kohn et al., 1993).

properties

IUPAC Name

2-[6-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-15-8-9-19(28-2)18(12-15)22-20(25)14-24-11-5-10-23(29(24,26)27)13-16-6-3-4-7-17(16)21/h3-4,6-9,12H,5,10-11,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSOACOPWHPNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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